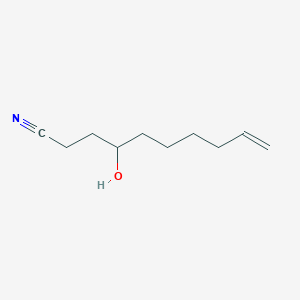![molecular formula C9H14O2 B14246373 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- CAS No. 219540-72-4](/img/structure/B14246373.png)
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is a bicyclic organic compound with the molecular formula C9H14O2. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring fused to a bicycloheptane framework. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- can be achieved through several methods. One common approach involves the epoxidation of cyclohexene derivatives. For instance, the oxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide . The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of cyclohexene using metal catalysts such as titanium silicalite (TS-1) in the presence of hydrogen peroxide . This method offers high selectivity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- primarily involves the reactivity of its oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions. The compound’s reactivity makes it a versatile intermediate in both chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the bicyclic framework.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
Vinyl cyclohexene dioxide: Contains two oxirane rings and is used in similar applications.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)- is unique due to its bicyclic structure, which imparts additional strain and reactivity compared to monocyclic epoxides. This increased reactivity makes it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
219540-72-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O2/c1-2-6(4-7-5-10-7)9-8(3-1)11-9/h6-9H,1-5H2 |
InChI Key |
XOBTWQWSFMZPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1)O2)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
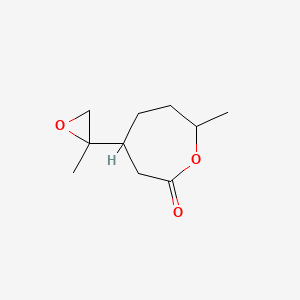
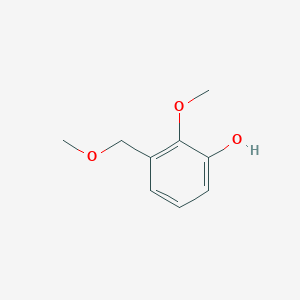
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
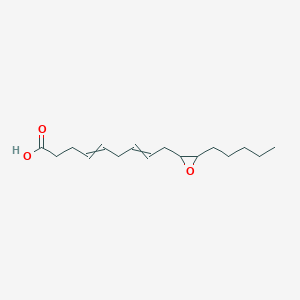
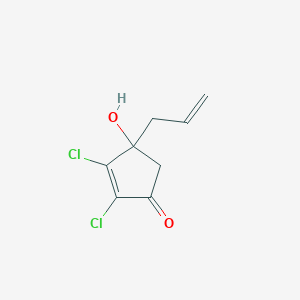
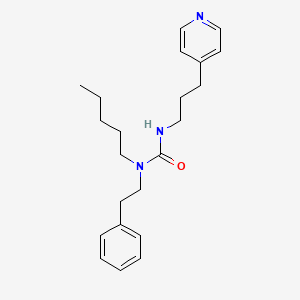
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
